molecular formula C31H21ClN2O5 B13140013 2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

Cat. No.: B13140013
M. Wt: 537.0 g/mol
InChI Key: GGBQDAHYUITTOO-UHFFFAOYSA-N
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Description

2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline compounds .

Scientific Research Applications

2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interfere with cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is unique due to its combination of a quinoline nucleus and a spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C31H21ClN2O5

Molecular Weight

537.0 g/mol

IUPAC Name

2'-chloro-3',6'-dihydroxy-5'-[[(2-methylquinolin-8-yl)amino]methyl]spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C31H21ClN2O5/c1-16-9-10-17-5-4-8-24(28(17)34-16)33-15-19-25(35)12-11-21-29(19)38-27-14-26(36)23(32)13-22(27)31(21)20-7-3-2-6-18(20)30(37)39-31/h2-14,33,35-36H,15H2,1H3

InChI Key

GGBQDAHYUITTOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NCC3=C(C=CC4=C3OC5=CC(=C(C=C5C46C7=CC=CC=C7C(=O)O6)Cl)O)O)C=C1

Origin of Product

United States

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